REACTION_CXSMILES
|
[OH-].[K+].O.C1OCCOCCOCCOCCOCCOC1.[CH3:22][C:23]1[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=1[CH2:25]Cl.[CH2:31]([C:33]([CH3:35])=[O:34])[CH3:32]>C1(C)C=CC=CC=1>[CH3:22][C:23]1[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=1[CH2:25][CH:31]([CH3:32])[C:33](=[O:34])[CH3:35] |f:0.1|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 85° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 30 minutes with vigorous stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were then separated
|
Type
|
WASH
|
Details
|
the organic layer was washed
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
DISTILLATION
|
Details
|
distilled through
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CC(C(C)=O)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |